molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Katalognummer: B1683717
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: BSOBGTYXYGHUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UBCS039 is a specific activator of Sirtuin 6 (SIRT6), a protein involved in various cellular processes. It induces autophagy in human tumor cells, making it a fascinating compound for further exploration .

Biochemische Analyse

Biochemical Properties

UBCS039 plays a crucial role in biochemical reactions by specifically activating SIRT6. This activation leads to the deacetylation of SIRT6-targeted histone H3 sites, such as H3K9, H3K18, and H3K27, in human cancer cells . The compound induces autophagy via the AMP-activated protein kinase (AMPK) signaling pathway . UBCS039 interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and cellular metabolism .

Cellular Effects

UBCS039 has been shown to influence various cellular processes. In human pulmonary lung microvascular endothelial cells, UBCS039 ameliorates lipopolysaccharide (LPS)-induced inflammation by reducing the expression of VCAM1 and ICAM1 . The compound also induces autophagy in human tumor cells, leading to autophagosome accumulation . Additionally, UBCS039 affects cell signaling pathways, such as the NF-κB pathway, and regulates gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, UBCS039 exerts its effects by binding to SIRT6 and enhancing its deacetylase activity . This binding interaction leads to the deacetylation of histone H3 sites, resulting in the repression of genes involved in inflammation, aging, and genome stability . UBCS039 also triggers autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway, which is dependent on increased ROS levels . The compound’s ability to modulate SIRT6 activity makes it a potent therapeutic candidate for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UBCS039 have been observed to change over time. The compound’s stability and degradation have been studied in vitro and in vivo. UBCS039 has been shown to maintain its activity over extended periods, leading to sustained activation of SIRT6 and prolonged autophagy induction . Long-term effects on cellular function include reduced inflammation and oxidative stress in hepatocytes .

Dosage Effects in Animal Models

The effects of UBCS039 vary with different dosages in animal models. In thioacetamide (TAA)-induced acute liver failure (ALF) models, UBCS039 ameliorates liver damage and reduces inflammatory responses in a dose-dependent manner . Higher doses of UBCS039 have been associated with increased SIRT6 activation and enhanced therapeutic effects . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

UBCS039 is involved in several metabolic pathways, primarily through its activation of SIRT6. The compound influences the NF-κB pathway and the Nrf2/HO-1 pathway, leading to reduced inflammation and oxidative stress . UBCS039’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders and inflammatory diseases.

Transport and Distribution

Within cells and tissues, UBCS039 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SIRT6 and other biomolecules . UBCS039’s distribution within cells ensures its effective activation of SIRT6 and modulation of cellular processes.

Subcellular Localization

UBCS039’s subcellular localization is primarily within the nucleus, where it interacts with SIRT6 to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, enhancing its activity and function. UBCS039’s localization is crucial for its role in regulating cellular processes and maintaining genome stability.

Vorbereitungsmethoden

Industrial Production:: Information on large-scale industrial production methods for UBCS039 remains limited. Further research and development are necessary to optimize its synthesis for commercial purposes.

Analyse Chemischer Reaktionen

UBCS039 unterliegt wahrscheinlich verschiedenen Reaktionen, obwohl genaue Details rar sind. Mögliche Reaktionstypen sind Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen bleiben offengelegt.

Hauptprodukte: Die Hauptprodukte, die aus UBCS039-Reaktionen resultieren, sind nicht gut dokumentiert. Weitere Studien sind erforderlich, um seine chemischen Transformationen aufzuklären.

Wissenschaftliche Forschungsanwendungen

UBCS039 hat in verschiedenen wissenschaftlichen Disziplinen Aufmerksamkeit erregt:

    Chemie: Forscher untersuchen seine chemischen Eigenschaften und Reaktivität.

    Biologie: Untersuchungen konzentrieren sich auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Autophagie.

    Medizin: Die potenziellen therapeutischen Anwendungen von UBCS039 werden untersucht.

    Industrie: Sein Einsatz in der Arzneimittelentwicklung und anderen industriellen Anwendungen ist ein interessantes Gebiet.

5. Wirkmechanismus

Die Wirkungen von UBCS039 beruhen wahrscheinlich auf der Aktivierung von SIRT6. Molekulare Zielstrukturen und Pfade, die von UBCS039 beeinflusst werden, sind Gegenstand laufender Forschung. Bemerkenswerterweise fördert es die Deacetylierung von SIRT6-gezielten Histon-H3-Stellen .

Vergleich Mit ähnlichen Verbindungen

UBCS039 zeichnet sich durch seine Spezifität für die Aktivierung von SIRT6 aus. Ähnliche Verbindungen sind rar, was seine Einzigartigkeit unterstreicht.

Eigenschaften

IUPAC Name

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBGTYXYGHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Customer
Q & A

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: this compound (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does UBCS039 affect inflammation?

A2: Research suggests that UBCS039 exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of UBCS039 in oxidative stress?

A3: Studies indicate that UBCS039 can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can UBCS039 influence cell senescence?

A4: Evidence suggests that UBCS039 may play a role in mitigating cell senescence []. By activating SIRT6, UBCS039 potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of UBCS039 based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, UBCS039 is being investigated for its therapeutic potential in various conditions. These include:

  • Acute Liver Failure: UBCS039 has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
  • Diabetic Kidney Disease: Research suggests that UBCS039 may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
  • Cardiovascular Disease: Studies indicate that activating SIRT6 with UBCS039 may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does UBCS039 interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between UBCS039 and SIRT6 []. These simulations suggest that UBCS039, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to UBCS039?

A7: Yes, besides UBCS039, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to UBCS039 [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.